Butyl 2,3-dihydroxy-5-nitrobenzoate
Description
Butyl 2,3-dihydroxy-5-nitrobenzoate is an organic compound with the molecular formula C11H13NO6 This compound is characterized by the presence of a butyl ester group, two hydroxyl groups, and a nitro group attached to a benzoate core
Properties
CAS No. |
125629-13-2 |
|---|---|
Molecular Formula |
C11H13NO6 |
Molecular Weight |
255.22 g/mol |
IUPAC Name |
butyl 2,3-dihydroxy-5-nitrobenzoate |
InChI |
InChI=1S/C11H13NO6/c1-2-3-4-18-11(15)8-5-7(12(16)17)6-9(13)10(8)14/h5-6,13-14H,2-4H2,1H3 |
InChI Key |
HYVXPZNEQQGZCI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2,3-dihydroxy-5-nitrobenzoate typically involves the esterification of 2,3-dihydroxy-5-nitrobenzoic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Butyl 2,3-dihydroxy-5-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of ether or amine derivatives.
Scientific Research Applications
Butyl 2,3-dihydroxy-5-nitrobenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Butyl 2,3-dihydroxy-5-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydroxyl groups can participate in hydrogen bonding and other interactions that influence the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Butyl 2,3-dihydroxybenzoate: Lacks the nitro group, which affects its reactivity and biological properties.
Methyl 2,3-dihydroxy-5-nitrobenzoate: Similar structure but with a methyl ester group instead of a butyl ester group.
Ethyl 2,3-dihydroxy-5-nitrobenzoate: Similar structure but with an ethyl ester group instead of a butyl ester group.
Uniqueness
Butyl 2,3-dihydroxy-5-nitrobenzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activities. The presence of both hydroxyl and nitro groups allows for diverse chemical transformations and interactions.
Biological Activity
Butyl 2,3-dihydroxy-5-nitrobenzoate (BDNB) is a nitroaromatic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on its neuroprotective effects, antitumor activity, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
Molecular Formula: CHNO
Structural Characteristics:
- The compound features a nitro group (-NO) and hydroxyl groups (-OH), which are critical for its biological activity.
- The butyl group enhances lipophilicity, potentially improving membrane permeability.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of BDNB and related compounds. For instance, derivatives of nitrobenzoate compounds have shown promise in reducing oxidative damage and improving mitochondrial function. These effects are crucial in the context of neurodegenerative diseases and acute neurological events such as stroke.
- Mechanisms of Action:
- Oxidative Stress Reduction: BDNB may mitigate oxidative stress by enhancing antioxidant enzyme activity, such as superoxide dismutase (SOD) and glutathione (GSH) levels.
- Inflammation Modulation: In vitro studies indicate that BDNB can suppress pro-inflammatory cytokines like TNF-α and IL-6, potentially through inhibition of NF-κB signaling pathways.
Antitumor Activity
BDNB has demonstrated significant cytotoxicity against various cancer cell lines, including breast cancer. The compound's mechanism involves:
- Induction of Apoptosis: Studies indicate that BDNB triggers apoptotic pathways in cancer cells, leading to increased caspase-3 activity and upregulation of pro-apoptotic proteins.
- Cell Cycle Arrest: BDNB has been observed to cause cell cycle arrest in the G0/G1 phase, inhibiting tumor growth.
Table 1: Cytotoxic Activity of BDNB Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 21.8 | Induces apoptosis |
| A549 (Lung) | 33.7 | Cell cycle arrest |
| HepG2 (Liver) | 58.0 | Inhibition of proliferation |
Case Studies
- Neuroprotective Study: In a controlled experiment involving rat models subjected to ischemic conditions, BDNB administration resulted in significantly improved neurological outcomes compared to controls. The study reported enhanced levels of circulating endothelial progenitor cells and reduced infarct size.
- Antitumor Efficacy: A recent study evaluated the effect of BDNB on the MCF-7 breast cancer cell line. Results indicated an IC50 value of 21.8 µM, with evidence suggesting that BDNB modulates key apoptotic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
